Cas no 117646-83-0 (2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester)
117646-83-0 structure
Product Name:2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester
Numero CAS:117646-83-0
MF:C15H28O4
MW:272.380425453186
CID:132810
PubChem ID:4616638
Update Time:2025-04-19
2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester
- 2-[2-(2-ethylhexoxy)ethoxy]ethyl prop-2-enoate
- Di(Ethylene Glycol) 2-Ethylhexyl Ether Acrylate
- 1-(2-Acryloyloxy-aethoxy)-2-(2-aethyl-hexyloxy)-aethan
- 1-(2-acryloyloxy-ethoxy)-2-(2-ethyl-hexyloxy)-ethane
- 2-ETHYL HEXYL DIGLYCOL ACRYLATE
- SCHEMBL57953
- DTXSID30404931
- Di(ethylene glycol)2-ethylhexyl ether acrylate
- 2-(2-(2-ethylhexyloxy)ethoxy)ethyl acrylate
- 117646-83-0
- Di(ethylene glycol) 2-ethylhexyl ether acrylate, contains 500 ppm monomethyl ether hydroquinone as inhibitor, 95%
- 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethyl 2-propenoate
- DB-376526
- 2-(2-((2-Ethylhexyl)oxy)ethoxy)ethyl 2-propenoate
- XNMJQRPYVCIXGZ-UHFFFAOYSA-N
-
- Inchi: 1S/C15H28O4/c1-4-7-8-14(5-2)13-18-10-9-17-11-12-19-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3
- Chiave InChI: XNMJQRPYVCIXGZ-UHFFFAOYSA-N
- Sorrisi: O(CCOCCOC(C=C)=O)CC(CC)CCCC
Proprietà calcolate
- Massa esatta: 272.19900
- Massa monoisotopica: 272.19875937g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 14
- Complessità: 228
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.5
- Superficie polare topologica: 44.8Ų
Proprietà sperimentali
- Colore/forma: liquido
- Densità: 0.946 g/mL at 25 °C(lit.)
- Punto di ebollizione: 340.2°C at 760 mmHg
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: n20/D 1.447(lit.)
- PSA: 44.76000
- LogP: 2.96520
- Solubilità: Non determinato
2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester Informazioni sulla sicurezza
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36/37
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
117646-83-0 (2-Propenoic acid,2-[2-[(2-ethylhexyl)oxy]ethoxy]ethyl ester) Prodotti correlati
- 103-11-7(2-Ethylhexyl acrylate)
- 1330-61-6(Isodecyl acrylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso